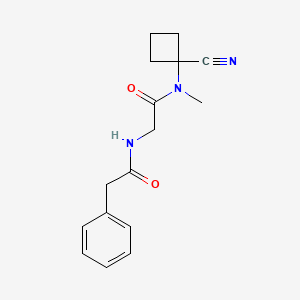
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of compounds known as adenosine receptor agonists, which have been shown to have a wide range of effects on the central nervous system and other organ systems in the body.
Mechanism of Action
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide acts as an agonist at the adenosine receptor, a G protein-coupled receptor that is widely distributed throughout the body. Activation of the adenosine receptor by this compound leads to a wide range of effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the activation of intracellular signaling pathways. These effects contribute to the therapeutic potential of this compound in a variety of disease states.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of platelet aggregation, the relaxation of blood vessels, and the modulation of immune function. These effects are mediated by the activation of the adenosine receptor and contribute to the potential therapeutic applications of this compound.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide is its high selectivity for the adenosine receptor, which reduces the risk of off-target effects. Another advantage is its relatively low toxicity, which makes it a safe compound to use in laboratory experiments. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are many potential future directions for research on N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide, including the development of new synthetic methods for its production, the identification of new therapeutic applications, and the optimization of its pharmacological properties. One potential area of focus is the development of this compound analogs with improved selectivity and potency, which could lead to the development of more effective therapeutics for a variety of diseases. Another area of focus is the exploration of the potential of this compound as a tool for studying the adenosine receptor and its role in various physiological processes.
Synthesis Methods
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide can be synthesized by a variety of methods, including the reaction of 1-cyanocyclobutane carboxylic acid with N-methyl-2-(2-phenylacetamido)acetyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography or other methods to obtain a pure sample of this compound.
Scientific Research Applications
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has been extensively studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease, this compound has been shown to have a protective effect on the heart and blood vessels, reducing the risk of heart attack and stroke. In cancer, this compound has been shown to inhibit the growth and spread of cancer cells, making it a potential candidate for cancer therapy. In neurological disorders, this compound has been shown to have a protective effect on the brain, reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19(16(12-17)8-5-9-16)15(21)11-18-14(20)10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKZMCVJFSDQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)CC1=CC=CC=C1)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

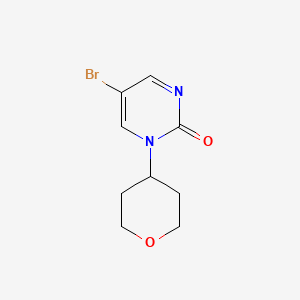
![(7-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2845571.png)
![[5-(3-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2845573.png)
![8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
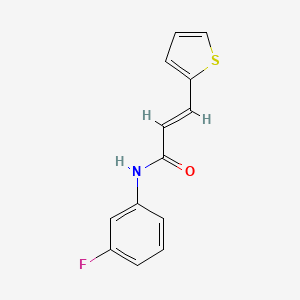
![N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2845577.png)
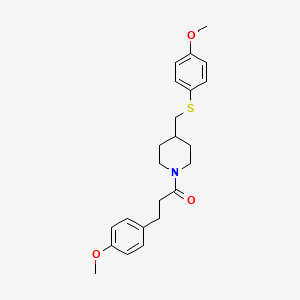
![2-(2-chloro-6-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2845580.png)
![2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2845583.png)
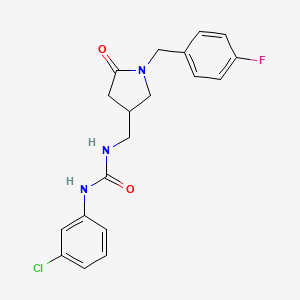
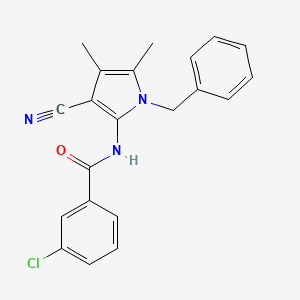
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2845588.png)
![N-isopropyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2845590.png)